N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide
Description
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted at position 1 with a 2-methylpropyl (isobutyl) group, a ketone at position 2, and a propanamide moiety at position 6. This structure combines lipophilic (isobutyl) and polar (amide) functionalities, making it a candidate for pharmaceutical and materials science research. While its exact pharmacological profile remains uncharacterized in the available literature, its structural analogs have been explored in drug discovery pipelines, particularly for central nervous system (CNS) and anti-inflammatory targets .
Properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-15(19)17-13-6-7-14-12(9-13)5-8-16(20)18(14)10-11(2)3/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPADHGLHNBBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another approach includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with different functional groups, while reduction can lead to the formation of tetrahydroquinoline derivatives .
Scientific Research Applications
This compound has diverse applications in scientific research. In the field of pharmaceuticals, it is explored for its potential therapeutic benefits, including its use as a precursor in drug synthesis. In organic synthesis, it serves as an intermediate for the preparation of various heterocyclic compounds . Additionally, it has applications in drug discovery, where its unique structural properties are leveraged to design new molecules with potential biological activities.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide involves its interaction with specific molecular targets and pathways. While the exact molecular targets are still under investigation, it is believed to exert its effects by modulating certain enzymes and receptors involved in biological processes . Further research is needed to elucidate the detailed pathways and mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis.
Key Structural Differences and Implications
Propanamide vs. The methoxy group may enhance solubility in polar solvents compared to the parent compound . Molecular weight difference: +97.11 g/mol (BG15335 vs. target).
Acetamide with Phenoxy Linker (BG15542) The 2-methoxyphenoxy-acetamide substituent introduces an ether bond and a methoxy group, likely improving water solubility and metabolic stability. This modification could influence binding affinity in receptor-ligand interactions .
Sulfonamide Substituent (M075-0854)
- The benzenesulfonamide group replaces the carbonyl oxygen with a sulfonyl group, significantly increasing polarity and acidity (pKa ~10 for sulfonamides). This may enhance protein-binding capacity or alter pharmacokinetic properties .
Biological Activity
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a synthetic compound belonging to the tetrahydroquinoline class, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H22N2O
- Molecular Weight : 274.36 g/mol
The compound features a tetrahydroquinoline core which is often associated with various pharmacological properties including anti-inflammatory and neuroprotective effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of a suitable tetrahydroquinoline derivative with an appropriate amide under controlled conditions. Catalysts such as palladium or rhodium may be employed to enhance yield and selectivity during the coupling reactions .
Pharmacological Properties
Research indicates that compounds within the tetrahydroquinoline class exhibit a range of biological activities:
- Antioxidant Activity : Tetrahydroquinolines can scavenge free radicals and reduce oxidative stress in cells.
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from apoptosis induced by various neurotoxic agents.
- Antimicrobial Activity : Preliminary studies have shown that derivatives of tetrahydroquinoline possess antibacterial properties against various pathogens.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It has potential interactions with neurotransmitter receptors that could influence mood and cognitive functions.
Study 1: Neuroprotective Effects
A study conducted on rat models demonstrated that administration of this compound resulted in significant reductions in neuronal death following exposure to neurotoxic agents. The compound was found to modulate apoptotic pathways by downregulating pro-apoptotic proteins while upregulating anti-apoptotic factors .
Study 2: Antimicrobial Activity
In vitro assays revealed that this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
